Journal Name:Glycoconjugate Journal
Journal ISSN:0282-0080
IF:3.009
Journal Website:http://link.springer.com/journal/10719
Year of Origin:1984
Publisher:Springer Netherlands
Number of Articles Per Year:50
Publishing Cycle:Monthly
OA or Not:Not
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2023-06-26 , DOI:
10.1016/j.calphad.2023.102580
Thermodynamics is a science concerning the state of a system, whether it is stable, metastable, or unstable, when interacting with its surroundings. The combined law of thermodynamics derived by Gibbs about 150 years ago laid the foundation of thermodynamics. In Gibbs combined law, the entropy production due to internal processes was not included, and the 2nd law was thus practically removed from the Gibbs combined law, so it is only applicable to systems under equilibrium, thus commonly termed as equilibrium or Gibbs thermodynamics. Gibbs further derived the classical statistical thermodynamics in terms of the probability of configurations in a system in the later 1800's and early 1900's. With the quantum mechanics (QM) developed in 1920's, the QM-based statistical thermodynamics was established and connected to classical statistical thermodynamics at the classical limit as shown by Landau in the 1940's. In 1960's the development of density functional theory (DFT) by Kohn and co-workers enabled the QM prediction of properties of the ground state of a system. On the other hand, the entropy production due to internal processes in non-equilibrium systems was studied separately by Onsager in 1930's and Prigogine and co-workers in the 1950's. In 1960's to 1970's the digitization of thermodynamics was developed by Kaufman in the framework of the CALculation of PHAse Diagrams (CALPHAD) modeling of individual phases with internal degrees of freedom. CALPHAD modeling of thermodynamics and atomic transport properties has enabled computational design of complex materials in the last 50 years. Our recently termed zentropy theory integrates DFT and statistical mechanics through the replacement of the internal energy of each individual configuration by its DFT-predicted free energy. The zentropy theory is capable of accurately predicting the free energy of individual phases, transition temperatures and properties of magnetic and ferroelectric materials with free energies of individual configurations solely from DFT-based calculations and without fitting parameters, and is being tested for other phenomena including superconductivity, quantum criticality, and black holes. Those predictions include the singularity at critical points with divergence of physical properties, negative thermal expansion, and the strongly correlated physics. Those individual configurations may thus be considered as the genomic building blocks of individual phases in the spirit of the materials genome®. This has the potential to shift the paradigm of CALPHAD modeling from being heavily dependent on experimental inputs to becoming fully predictive with inputs solely from DFT-based calculations and machine learning models built on those calculations and existing experimental data through newly developed and future open-source tools. Furthermore, through the combined law of thermodynamics including the internal entropy production, it is shown that the kinetic coefficient matrix of independent internal processes is diagonal with respect to the conjugate potentials in the combined law, and the cross phenomena that the phenomenological Onsager flux and reciprocal relationships are due to the dependence of the conjugate potential of a molar quantity on nonconjugate molar quantities and other potentials, which can be predicted by the zentropy theory and CALPHAD modeling.
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2023-07-21 , DOI:
10.1016/j.calphad.2023.102587
Steels of different classes (austenitic, martensitic, pearlitic, etc.) have different applications and characteristic areas of properties. In the present work two methods are used to predict steel class, based on the composition and heat treatment parameters: the physically-based Calphad method and data-driven machine learning method. They are applied to the same dataset, collected from open sources (mostly steels for high-temperature applications). Classification accuracy of 93.6% is achieved by machine learning model, trained on the concentration of three elements (C, Cr, Ni) and heat treatment parameters (heating temperatures). Calphad method gives 76% accuracy, based on the temperature and cooling rate. The reasons for misclassification by both methods are discussed, and it is shown that the part of them caused by ambiguity/inaccuracy in the data or limitations of the models used. For the rest of cases reasonable classification accuracy is demonstrated. We suggest that the reason of the supremacy of machine learning classifier is the small variation in the data used, which indeed does not change the steel class: the properties of steel should be insensitive to the details of the manufacturing process.
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2022-11-21 , DOI:
10.1016/j.calphad.2022.102504
Calculation of Phase Diagrams (Calphad) is a method of using thermodynamic models obtained from experimental data to perform thermodynamic calculations. The next step to advancing this methodology is to account for the inconsistency or lack of data when assessing thermodynamic systems. A generalized method of propagating uncertainty through Calphad calculations by local expansion is proposed such that any type of Gibbs free energy model or number of components can be used. This method is faster than Monte Carlo approaches as only a single equilibrium calculation is needed for uncertainty propagation and also improves upon previous approaches to uncertainty propagation by its generalization to any thermodynamic system. As a case study, the Mg–Si system was assessed using a Bayesian approach and various thermodynamic calculations were performed comparing uncertainty quantification by Monte Carlo and the method in this work. Sensitivities (derivatives with respect to model parameters) were calculated on the Fe–Cr–Ni system and compared with sensitivities determined by finite different method.
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2022-12-12 , DOI:
10.1016/j.calphad.2022.102506
In this work, phase transition temperatures of La–Fe and Ce–Fe alloys were determined using differential thermal analysis (DTA), while phase transition temperatures, microstructure, and phase compositions of La–Ce–Fe and Ce-Nd-Fe alloys were studied using DTA and scanning electron microscopy with energy dispersive spectroscopy (SEM-EDS). Based on the available experimental data reported in the literature and the experimental results determined in this work, the La–Fe and Ce–Fe systems were re-assessed thermodynamically using the CALPHAD (CALcuation of PHAse Diagrams) method, and then the Ce–La–Fe and Ce-Nd-Fe systems were calculated by combining the re-assessed La–Fe and Ce–Fe systems with the previously assessed Nd–Fe, Ce–La, and Ce–Nd systems. The calculated phase diagrams and thermodynamic properties of the La–Fe and Ce–Fe systems are consistent with the experimental data. The calculated isothermal sections and vertical sections in the Ce–La–Fe and Ce-Nd-Fe systems are in good agreement with the experimental results. The solidification behaviors of Ce–La–Fe and Ce-Nd-Fe as-cast alloys were analyzed through the experimental examination and thermodynamic calculation with Scheil-Gulliver non-equilibrium model. The simulated results agree well with the experimental results. It indicates that the reasonable thermodynamic parameters of the Ce–La–Fe and Ce-Nd-Fe systems were obtained finally, which would be fundamental to developing a thermodynamic database of the multi-component Nd-RE-Fe-B alloy systems and then to designing novel Nd-Fe-B permanent magnets with light rare-earth metals La and Ce.
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2023-01-03 , DOI:
10.1016/j.calphad.2022.102524
Tin (Sn) and Zinc (Zn) are common alloying elements in magnesium (Mg) alloys. The thermodynamic and kinetic information of Mg–Sn–Zn system is necessary for understanding the solution and precipitation behaviour in Mg alloys. In the current work, series Mg–Sn–Zn/hcp-Mg, Mg–Zn/Mg–Sn and Mg-X (X = Sn or Zn)/hcp-Mg diffusion couples were assembled for the determination of the interdiffusion coefficients of the Mg-X (X = Sn or Zn) binary systems and Mg–Sn–Zn ternary system. The kinetic description of the hcp-Mg phase in Mg–Sn–Zn system was constructed. The features of the interdiffusion coefficients of different elements were discussed.
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2023-02-28 , DOI:
10.1016/s0364-5916(23)00009-3
Abstract not available
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2023-06-29 , DOI:
10.1016/j.calphad.2023.102583
Mg-Sr alloys are promising to fabricate orthopedic implants. The alloying of rare earth elements such as Gd may improve the comprehensive mechanical properties of Mg-Sr alloys. The information on the phase diagram and the microstructure development are required to design chemical composition and microstructure of Gd alloyed Mg-Sr alloys. The phase equilibria and the microstructure development in Mg-rich Mg-Gd-Sr alloys (Gd, Sr < 30 at. %) are experimentally investigated via phase identification, chemical analysis, and microstructure observation with respect to the annealed ternary alloys. The onset temperatures of liquid formation are measured by differential scanning calorimetry. A thermodynamic database of the Mg-rich Mg–Gd–Sr ternary system is developed for the first time via CALPHAD (CALculation of PHAse Diagram) approach assisted by First-Principles calculations. The thermodynamic calculations with the developed database enable a well reproduction of the experimental findings and the physical-metallurgical understanding of the microstructure formation in solidification and annealing.
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2023-05-11 , DOI:
10.1016/j.calphad.2023.102559
Bi–Sb–Se is an important thermoelectric material system. However, a phase diagram of the entire compositional range is not available in the literature. This study determines the Bi–Sb–Se liquidus projection and its phase equilibria isothermal section at 400 °C. Ternary Bi–Sb–Se alloys are prepared. Their primary solidification phases and invariant reactions are determined. There are seven primary solidification phases, (Se), Bi2Se3, Sb2Se3, (Bi,Sb), (Bi2)m(Bi2Se3)n, Bi3Sb5Se2 and Bi3Sb12Se5. Both Bi3Sb5Se2 and Bi3Sb12Se5 are newly found ternary compounds. In the Bi–Sb–Se isothermal section at 400 °C, there are eight three-phase regions. Besides these two ternary compounds, the other single phases are, Sb2Se3, Bi2Se3, (Bi2)m(Bi2Se3)n, Liquid (Bi,Sb), Liquid (Se), and (Bi,Sb) phases. It has been found the solubilities of Sb in the (Bi2)m(Bi2Se3)n and Bi2Se3 compounds are significant.
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2023-03-15 , DOI:
10.1016/j.calphad.2023.102541
The thermodynamic description of the Yb-Sb binary system is developed by means of the CALculations of PHAse Diagrams (CALPHAD) method by combining experimental data in the literature and predictions from first-principles calculations based on density functional theory (DFT) in the literature and the present work. Two pseudopotentials of Yb are compared in the present DFT-based calculations with 14 and 13 f-electrons frozen in the core, i.e., 5p66s2 and 5p66s25 d1 electrons as valence electrons, termed Yb_2 and Yb_3, respectively. It is shown that the phonon spectrum of the YbSb phase calculated using the Yb_3 pseudopotential does not have imaginary phonon modes and is subsequently used to predict its temperature dependent thermodynamic properties by the DFT-based quasiharmonic phonon calculations. The present thermodynamic database includes the Yb16Sb11 phase in addition to five intermetallic phases that were considered in previous modeling studies, i.e., YbSb2, YbSb, Yb11Sb10, Yb4Sb3, and Yb5Sb3. The high temperature orthorhombic structure of the Yb5Sb3 phase is not considered in the present work as it was stabilized by hydrogen. The associate solution model is used to describe the short-range ordering behavior in the liquid phase. The calculations from the present thermodynamic model show good agreement with thermochemical and phase equilibrium data from both the present work and the literature.
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2022-12-21 , DOI:
10.1016/j.calphad.2022.102520
A thermodynamic description for the Ti–C–N–O quaternary system was given by completing thermodynamic assessments for the constituent ternary systems. All ternary systems were combined into a single database that can be used to predict phase equilibria within the Ti–C–N–O quaternary system. The liquid phase was described using the Modified Quasichemical Model with a single sublattice. The δ-TiN phase was described as a solid solution using the Compound Energy Formalism (CEF) with two sublattices, each containing vacancies. The solubility of carbon in the ε-Ti2N phase was modeled using the CEF, where only Ti occupies the first sublattice, while C and N are placed on the second sublattice. The α-Ti and β-Ti phases were described by the CEF, where only Ti occupies the first sublattice, while C, N and O are placed on the second sublattice. A set of self-consistent model parameters was obtained and the available phase diagram and thermodynamic data were reproduced well.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
生物3区 | BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
3.80 | 76 | Science Citation Index Science Citation Index Expanded | Not |
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